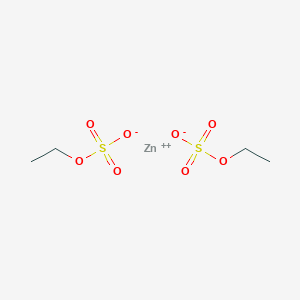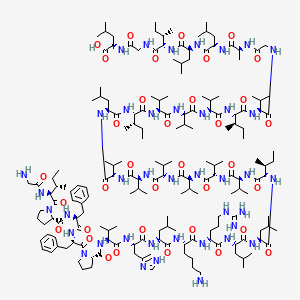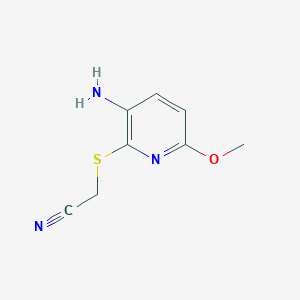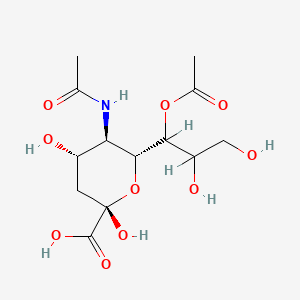
Benzenecarboximidamide,N-hydroxy-4-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a benzimidamide core with hydroxy and hydroxymethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE typically involves the reaction of 4-methylbenzonitrile with hydroxylamine in ethanol. The reaction is carried out at 78°C for 18 hours, resulting in the formation of the desired product. Another method involves the reaction of amidoxime with anhydride in dichloromethane, followed by treatment with sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production methods for N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and hydroxymethyl groups, which can participate in nucleophilic and electrophilic reactions .
Common Reagents and Conditions
Common reagents used in the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE depend on the specific reaction conditions. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-HYDROXY-4-METHYLBENZIMIDAMIDE
- N-HYDROXY-4-(HYDROXYMETHYL)BENZAMIDINE
- 4-(HYDROXYMETHYL)BENZAMIDOXIME
Uniqueness
N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE is unique due to its specific functional groups and their arrangement on the benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10) |
InChI Key |
XAVQRXUCPQYHBS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CO)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)





![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)

